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molecular formula C7H13BrO2 B8747938 Isopropyl 4-bromobutanoate

Isopropyl 4-bromobutanoate

Cat. No. B8747938
M. Wt: 209.08 g/mol
InChI Key: MHBIPWRIXWNMJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06620947B2

Procedure details

A solution of 4-bromobutyric acid (50 g) in 2-propanol (200 mL) containing 1 mL of H2SO4 was refluxed for 3 h, then cooled to ambient temperature, diluted with ether (500 mL), washed with saturated NaHCO3 (3×300 mL), and brine (300 mL). The organic extract was dried (MgSO4), filtered and concentrated in vacuo to give isopropyl 4-bromo-butyrate (52 g) as an oil. This ester was dissolved in MeCN (380 mL). Ph3P (100 g) was added and the solution was heated at reflux for 72 h, after which TLC analysis (20% water/MeCN, C-18 RP TLC plates) showed complete reaction. The mixture was cooled and concentrated and the residue was slurried with toluene (400 mL) for 1 h. The solid was collected by filtration and was washed with toluene (100 mL) and then dried in vacuo at 50° C. to provide (3-(isopropoxycarbonyl)propyl)triphenylphosphonium bromide (100.6 g). 1H NMR (CDCl3): δ1.19-1.22 (d, 6H), 1.85-1.97 (mn, 2H), 2.85 (t, 2H), 3.95-4.10 (m, 2H), 4.89-5.03 (m, 1H), 7.65-7.94 (m, 15H).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6].OS(O)(=O)=O.[CH3:13][CH:14](O)[CH3:15]>CCOCC>[Br:1][CH2:2][CH2:3][CH2:4][C:5]([O:7][CH:14]([CH3:15])[CH3:13])=[O:6]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrCCCC(=O)O
Name
Quantity
1 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
200 mL
Type
reactant
Smiles
CC(C)O
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 h
Duration
3 h
WASH
Type
WASH
Details
washed with saturated NaHCO3 (3×300 mL), and brine (300 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrCCCC(=O)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 52 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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